Cas no 2248-61-5 (2-amino-2-(4-fluorophenyl)butanoic Acid)
2-amino-2-(4-fluorophenyl)butanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-2-(4-fluorophenyl)butanoic Acid
- 2-<
- 4-Fluor-phenyl>
- -2-amino-buttersaeure
- NSC261551
- 2-(4-Fluorphenyl)-1,3-dithian
- AC1L7ZSX
- 2-(4-Fluor-phenyl)-2-amino-buttersaeure
- 2-<4-Fluor-phenyl>-2-amino-buttersaeure
- AN-967
- BBL020453
- 6272-06-6
- STK893170
- AKOS000167253
- 2248-61-5
- AKOS022060657
- CS-0359034
- 2-amino-2-(4-fluorophenyl)butanoicacid
- NSC37019
- DTXSID20284380
- NSC-37019
- DS-008692
-
- MDL: MFCD02662601
- Inchi: 1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
- InChI Key: LMDGQKYLPGTGPR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C(=O)O)(CC)N
Computed Properties
- Exact Mass: 197.08500
- Monoisotopic Mass: 197.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.243
- Boiling Point: 310°C at 760 mmHg
- Flash Point: 141.3°C
- Refractive Index: 1.539
- PSA: 63.32000
- LogP: 2.17460
2-amino-2-(4-fluorophenyl)butanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608520-100mg |
2-Amino-2-(4-fluorophenyl)butanoic acid |
2248-61-5 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A608520-250mg |
2-Amino-2-(4-fluorophenyl)butanoic acid |
2248-61-5 | 250mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A608520-500mg |
2-Amino-2-(4-fluorophenyl)butanoic acid |
2248-61-5 | 500mg |
$ 293.00 | 2023-04-19 | ||
| TRC | A608520-1g |
2-Amino-2-(4-fluorophenyl)butanoic acid |
2248-61-5 | 1g |
$ 408.00 | 2023-04-19 | ||
| A2B Chem LLC | AI45362-1g |
2-Amino-2-(4-fluorophenyl)butanoic acid |
2248-61-5 | ≥ 95 % | 1g |
$505.00 | 2024-04-20 | |
| A2B Chem LLC | AI45362-5g |
2-Amino-2-(4-fluorophenyl)butanoic acid |
2248-61-5 | ≥ 95 % | 5g |
$1383.00 | 2024-04-20 | |
| eNovation Chemicals LLC | K12657-5g |
2-AMINO-2-(4-FLUOROPHENYL)BUTANOIC ACID |
2248-61-5 | >95% | 5g |
$950 | 2023-09-04 |
2-amino-2-(4-fluorophenyl)butanoic Acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 2-amino-2-(4-fluorophenyl)butanoic Acid
Professional Introduction to 2-amino-2-(4-fluorophenyl)butanoic Acid (CAS No. 2248-61-5)
2-amino-2-(4-fluorophenyl)butanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 2248-61-5, is a fluorinated aromatic amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its structural motif of a fluorine-substituted phenyl ring attached to a β-branched amino acid backbone, exhibits a unique combination of chemical properties that make it a valuable scaffold for drug discovery and molecular research.
The molecular structure of 2-amino-2-(4-fluorophenyl)butanoic Acid consists of a central four-carbon chain with an amino group at both termini, one of which is linked to a phenyl ring substituted with a fluorine atom at the para position. This fluorine atom introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring and influence the overall reactivity and binding affinity of the molecule. The presence of two amino groups also provides opportunities for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, 2-amino-2-(4-fluorophenyl)butanoic Acid has been studied extensively for its potential applications in the development of novel therapeutic agents. One particularly promising area is in the design of kinase inhibitors, where fluorinated aromatic residues are often employed to enhance binding affinity and selectivity. The fluorine atom in this compound can participate in favorable interactions with biological targets, such as hydrogen bonding or π-stacking interactions, thereby improving the efficacy of drug candidates.
Moreover, research has highlighted the role of 2-amino-2-(4-fluorophenyl)butanoic Acid in the synthesis of protease inhibitors, which are critical for treating various diseases, including cancer and viral infections. The structural features of this compound allow it to mimic natural amino acid residues in enzyme active sites, thereby inhibiting their catalytic activity. Recent studies have demonstrated that derivatives of 2-amino-2-(4-fluorophenyl)butanoic Acid can exhibit potent inhibitory effects on targets such as caspase-3 and matrix metalloproteinases (MMPs), which are implicated in inflammation and tumor progression.
The fluorine substituent also plays a crucial role in modulating pharmacokinetic properties. Fluorinated compounds are known to exhibit improved metabolic stability, bioavailability, and oral absorption, making them attractive candidates for clinical development. For instance, studies have shown that incorporating fluorine into pharmaceutical molecules can enhance their resistance to enzymatic degradation, leading to longer half-lives and more sustained therapeutic effects.
Another area where 2-amino-2-(4-fluorophenyl)butanoic Acid has shown promise is in the development of radiolabeled probes for positron emission tomography (PET) imaging. The combination of an aromatic ring and an amino acid backbone makes this compound an ideal candidate for conjugation with radioactive isotopes such as fluorine-18 (¹⁸F). Such radioligands are used in preclinical studies to visualize biological processes non-invasively and have been instrumental in understanding disease mechanisms at the molecular level.
Recent advances in computational chemistry have further accelerated the exploration of 2-amino-2-(4-fluorophenyl)butanoic Acid as a drug scaffold. Molecular docking simulations and virtual screening techniques have been employed to identify potential lead compounds with optimized binding affinities and selectivities. These computational approaches have complemented experimental efforts by providing rapid screening platforms for evaluating large libraries of derivatives.
The versatility of 2-amino-2-(4-fluorophenyl)butanoic Acid extends to its use as an intermediate in synthetic chemistry. Its unique structural features allow for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For example, it can be used to synthesize peptidomimetics—molecules that mimic peptide sequences but with improved stability and bioavailability. These peptidomimetics have potential therapeutic applications in areas such as anticoagulation and immunomodulation.
In conclusion, 2-amino-2-(4-fluorophenyl)butanoic Acid (CAS No. 2248-61-5) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its structural characteristics, including the presence of a fluorinated aromatic ring and multiple functional groups, make it a versatile scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in advancing both academic investigations and industrial applications within the life sciences sector.
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